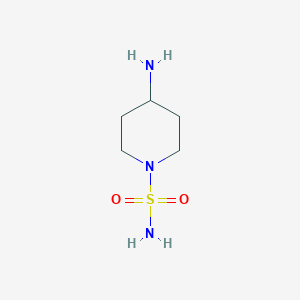![molecular formula C11H10F3NO B7808437 4-[2-(Trifluoromethyl)-phenoxy]butanenitrile](/img/structure/B7808437.png)
4-[2-(Trifluoromethyl)-phenoxy]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Trifluoromethyl)-phenoxy]butanenitrile is a fascinating compound with a molecular structure that features a trifluoromethyl group, a phenoxy group, and a butanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Aromatic Nucleophilic Substitution: : The phenol derivative reacts with 4-chlorobutanenitrile under basic conditions to form 4-[2-(Trifluoromethyl)-phenoxy]butanenitrile.
Reagents and Conditions: : Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as the base, in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature range of 80-100°C.
Industrial Production Methods
Continuous Flow Synthesis: : Utilizing continuous flow reactors can optimize the yield and purity, ensuring consistent production scales suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions to form corresponding acids or alcohols.
Reduction: : Nitrile group can be reduced to amines using hydrogenation catalysts.
Substitution: : Phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: : Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution Conditions: : Sodium hydride (NaH), potassium tert-butoxide (KOt-Bu).
Major Products
Oxidation: : Trifluoromethylphenoxybutanoic acid.
Reduction: : 4-[2-(Trifluoromethyl)-phenoxy]butanamine.
Substitution: : Varied phenoxy- and nitrile- substituted derivatives.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its bioactivity in various biochemical pathways.
Medicine: : Potential therapeutic applications due to its structural properties.
Industry: : Utilized in the manufacture of advanced materials and pharmaceuticals.
Mechanism of Action
Mechanism: : Interacts with molecular targets via its trifluoromethyl and phenoxy groups, influencing electron distribution and reactivity.
Molecular Targets and Pathways: : Engages in pathways involving oxidative stress, enzyme inhibition, and protein binding.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Fluoromethyl)-phenoxy]butanenitrile
4-[2-(Chloromethyl)-phenoxy]butanenitrile
4-[2-(Bromomethyl)-phenoxy]butanenitrile
Uniqueness
The trifluoromethyl group enhances the lipophilicity and metabolic stability compared to its fluorinated, chlorinated, and brominated counterparts.
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenoxy]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-5-1-2-6-10(9)16-8-4-3-7-15/h1-2,5-6H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJUMXCZILELHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
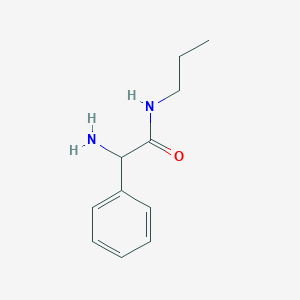
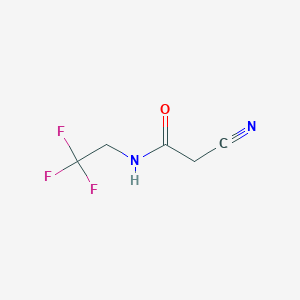
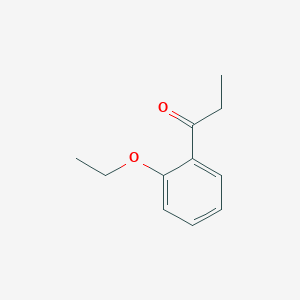

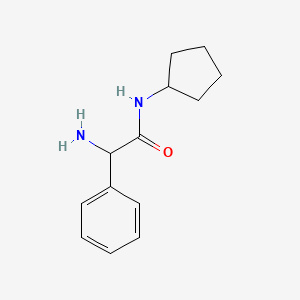

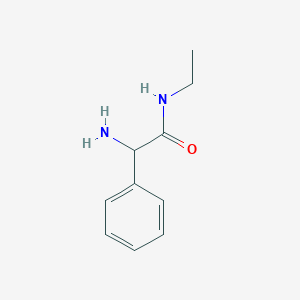
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B7808398.png)
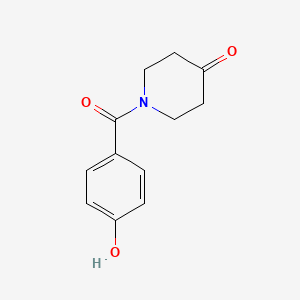
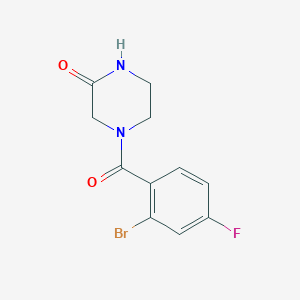
![2-[(2-aminophenyl)sulfanyl]-N-propylacetamide](/img/structure/B7808423.png)


